molecular formula C8H8BrNO3 B1220200 2-(Bromomethyl)-1-methoxy-4-nitrobenzene CAS No. 3913-23-3

2-(Bromomethyl)-1-methoxy-4-nitrobenzene

Cat. No. B1220200
CAS RN: 3913-23-3
M. Wt: 246.06 g/mol
InChI Key: JRHMPHMGOGMNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related bromo-nitrobenzene compounds typically involves nitration reactions followed by bromination. For instance, 1-bromo-2,4-dinitrobenzene, a compound with a similar structure, is synthesized from bromobenzene through nitration in water, achieving a yield of 94.8% and purity above 99.0% (Xuan et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Bromomethyl)-1-methoxy-4-nitrobenzene has been explored through X-ray crystallography and spectroscopic methods. For example, the crystal structure of 1-(dibromomethyl)-4-methoxy-2-methylbenzene revealed intermolecular O→Br charge-transfer interactions, suggesting weak intermolecular interactions in the solid state (Liu et al., 2001).

Chemical Reactions and Properties

Bromo-nitrobenzene compounds are reactive intermediates that participate in various chemical reactions. For example, the radical anions of 1-bromo-4-nitrobenzene exhibit reactivity in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions through a DISP type mechanism, which differs from their behavior in conventional solvents (Ernst et al., 2013).

Physical Properties Analysis

The physical properties of bromo-nitrobenzene derivatives can be influenced by their molecular structure. Anisotropic displacement parameters calculated from first principles for isomorphous compounds like 1-(halomethyl)-3-nitrobenzene revealed discrepancies between experimental and theoretical data, highlighting the complexity of accurately determining physical properties of such molecules (Mroz et al., 2020).

Scientific Research Applications

Synthesis of Derivatives

2-(Bromomethyl)-1-methoxy-4-nitrobenzene is used as an intermediate in the synthesis of various chemical compounds. For example, the synthesis of 4-Methoxyphenol involves a process where 4-methoxy-1-nitrobenzene, a related compound, is produced through a substitution reaction and further converted into other intermediates and final products. These processes focus on reaction conditions and factors affecting yields, with some achieving yields above 80% (Cai‐Guang Jian, 2000).

Intermediates in Medicinal Chemistry

Compounds like 1-(2-Bromoethoxy)-4-nitrobenzene, closely related to 2-(Bromomethyl)-1-methoxy-4-nitrobenzene, serve as intermediates in the production of medicinal compounds such as dofetilide, used for treating arrhythmia. The preparation process from 4-nitrophenol and 1,2-dibromoethane, including the Williamson Reaction, investigates various reaction parameters (Zhai Guang-xin, 2006).

Atmospheric Chemistry and Environmental Impact

The atmospheric reactivity of compounds like guaiacol (2-methoxyphenol), which share similarities with 2-(Bromomethyl)-1-methoxy-4-nitrobenzene, is significant in understanding environmental impacts. These compounds, derived from biomass burning, react with hydroxyl radicals leading to the formation of nitroguaiacol isomers, which are essential in understanding air pollution and tracing biomass burning emissions (Amélie Lauraguais et al., 2014).

Material Science and Surface Engineering

In material science, compounds such as nitro-, bromo-, and methoxybenzene, which are structurally related to 2-(Bromomethyl)-1-methoxy-4-nitrobenzene, are used for surface engineering of materials like silicon. These materials are investigated for their molecular orbital density states and surface dipole effects, crucial for developing advanced materials and electronics (R. Hunger et al., 2006).

Photoreagents in Biochemistry

4-Nitrophenyl ethers, similar in structure to 2-(Bromomethyl)-1-methoxy-4-nitrobenzene, are used as photoreagents in biochemical applications, particularly in protein crosslinking and affinity labeling. These compounds are unreactive in the dark but react quantitatively with amines upon irradiation, making them useful in studying protein interactions and structures (P. Jelenc, C. Cantor, S. Simon, 1978).

Safety And Hazards

This involves looking at the compound’s toxicity and any risks it might pose to human health or the environment. It could involve studying the compound’s MSDS (Material Safety Data Sheet) and looking at safety precautions that need to be taken when handling the compound.


Future Directions

This involves looking at potential future research directions. It could involve looking at potential applications of the compound, areas where further research is needed, and any challenges that need to be overcome.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

2-(bromomethyl)-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHMPHMGOGMNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192379
Record name 2-Methoxy-5-nitrobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-methoxy-4-nitrobenzene

CAS RN

3913-23-3
Record name 2-(Bromomethyl)-1-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-nitrobenzyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-5-nitrobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-4-nitroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-1-methoxy-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-1-methoxy-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-1-methoxy-4-nitrobenzene
Reactant of Route 4
2-(Bromomethyl)-1-methoxy-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-1-methoxy-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-1-methoxy-4-nitrobenzene

Citations

For This Compound
5
Citations
M Tatsuta, M Kataoka, K Yasoshima… - Bioorganic & medicinal …, 2005 - Elsevier
1-(1H-Benzimidazol-5-yl)-3-tert-butylurea derivatives have been identified as a novel class of non-peptide luteinizing hormone-releasing hormone (LHRH) antagonists. Herein, we …
Number of citations: 24 www.sciencedirect.com
C Lichorowic - 2016 - search.proquest.com
Malaria continues to be a global health problem, affecting hundreds of millions and killing hundreds of thousands every year. In order to heed the call for new treatments for malaria, the …
Number of citations: 2 search.proquest.com
M Kuhnert-Brandstätter, HW Sollinger - Microchimica Acta, 1990 - Springer
Five polymorphic organic compounds which exhibited from three to seven modifications were examined. Because of enantiotropy, the commercial forms of three of the compounds did …
Number of citations: 10 link.springer.com
Y Fromentin, N Gaboriaud-Kolar, BN Lenta… - European Journal of …, 2013 - Elsevier
The catechol pharmacomodulation of the natural product guttiferone A, isolated from the Symphonia globulifera tree, led to the semisynthesis of a collection of twenty derivatives. The …
Number of citations: 30 www.sciencedirect.com
R Neelarapu, JR Maignan, CL Lichorowic… - Journal of medicinal …, 2018 - ACS Publications
Malaria deaths have been decreasing over the last 10–15 years, with global mortality rates having fallen by 47% since 2000. While the World Health Organization (WHO) recommends …
Number of citations: 29 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.